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molecular formula C9H11NO2 B1589886 Ethyl 3-methylpyridine-2-carboxylate CAS No. 58997-10-7

Ethyl 3-methylpyridine-2-carboxylate

Cat. No. B1589886
M. Wt: 165.19 g/mol
InChI Key: VKKVFRWNHZHHQU-UHFFFAOYSA-N
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Patent
US09271970B2

Procedure details

3-Methyl-pyridine-2-carboxylic acid (1 g, 7.29 mmol) was dissolved in EtOH (50 mL) and cooled to −20° C. Thionyl chloride (1.1 mL, 14.6 mmol) was added, and the resulting white suspension was refluxed for 5 h, then concentrated to dryness. Water (10 mL) was added and solid Na2CO3 was added to neutralize the solution. The resulting mixture was extracted with ether. The organic layer was dried over MgSO4, and the solvent was removed by distillation to give 1.25 g of the title compound as an oil. 1H NMR (CDCl3, 200 MHz): δ=8.54 (d, 1H, J=3.9 Hz), 7.59 (d, 1H, J=7.8 Hz), 7.26-7.40 (m, 1H), 4.45 (q, 2H, J=7.0 Hz), 2.59 (s, 3H), 1.45 (t, 3H, J=7.0 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.S(Cl)(Cl)=O.[CH3:15][CH2:16]O>>[CH2:15]([O:9][C:8]([C:3]1[C:2]([CH3:1])=[CH:7][CH:6]=[CH:5][N:4]=1)=[O:10])[CH3:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC=1C(=NC=CC1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting white suspension was refluxed for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
Water (10 mL) was added
ADDITION
Type
ADDITION
Details
solid Na2CO3 was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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